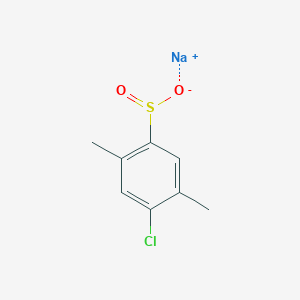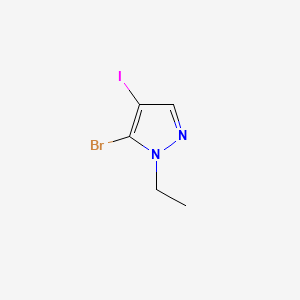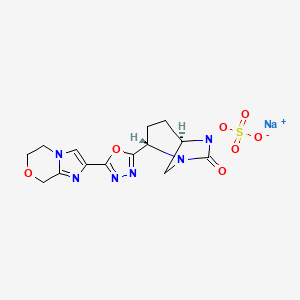![molecular formula C7H3BrIN3 B13918759 8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
8-Bromo-5-iodopyrido[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-iodopyrido[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their aromatic properties and are often used in various chemical and biological applications. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming new chemical bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-iodopyrido[3,4-B]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction, which uses mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine and iodine atoms into the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-iodopyrido[3,4-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: Subsequent cyclizations can afford complex fused ring systems, such as pyrazino-fused carbazoles and indoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Copper Catalysts: Employed in C-N bond formation with azoles.
Deprotometalation Agents: Lithium-zinc combinations are used to introduce halogen atoms into the pyridopyrazine ring.
Major Products
The major products formed from these reactions include various substituted pyridopyrazines, pyrazino-fused carbazoles, and indoles. These products often exhibit interesting biological properties, such as antiproliferative activity in melanoma cells .
Scientific Research Applications
8-Bromo-5-iodopyrido[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological properties, including antiproliferative activity and kinase inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-iodopyrido[3,4-B]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
8-Iodopyrido[2,3-B]pyrazine: Similar in structure but lacks the bromine atom.
8-Bromo-7-iodopyrido[3,4-B]pyrazine: Another closely related compound with a different halogenation pattern.
Uniqueness
8-Bromo-5-iodopyrido[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and potential for forming diverse chemical bonds. This dual halogenation also enhances its utility in various synthetic and biological applications.
Properties
Molecular Formula |
C7H3BrIN3 |
|---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
8-bromo-5-iodopyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrIN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
InChI Key |
TZLYSSJYOIJCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)

![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)






